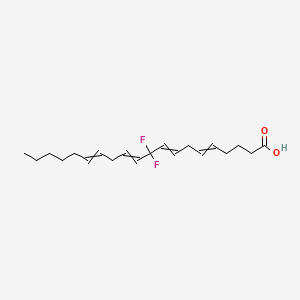
10,10-difluoroicosa-5,8,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is a synthetic compound characterized by the presence of fluorine atoms at the 10th carbon position of an icosatetraenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid typically involves the introduction of fluorine atoms into an icosatetraenoic acid precursor. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic fluorination. The reaction conditions often require the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions to ensure selective fluorination at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy or keto derivatives, while reduction can produce saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on the reactivity and stability of polyunsaturated fatty acids.
Biology: Investigated for its potential role in modulating biological pathways involving fatty acids.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 10,10-difluoroicosa-5,8,11,14-tetraenoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with enzymes and receptors. This can lead to modulation of metabolic pathways, such as those involving lipoxygenases and cyclooxygenases, which are key enzymes in the metabolism of polyunsaturated fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonic Acid: A naturally occurring icosatetraenoic acid with double bonds at positions 5, 8, 11, and 14.
Eicosapentaenoic Acid: An omega-3 fatty acid with five double bonds, commonly found in fish oil.
Docosahexaenoic Acid: An omega-3 fatty acid with six double bonds, also found in fish oil.
Uniqueness
10,10-Difluoroicosa-5,8,11,14-tetraenoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H30F2O2 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
10,10-difluoroicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30F2O2/c1-2-3-4-5-6-8-11-14-17-20(21,22)18-15-12-9-7-10-13-16-19(23)24/h6-9,14-15,17-18H,2-5,10-13,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
GCPGXCVCWYWJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
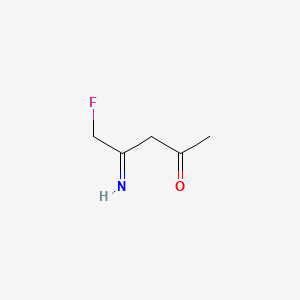
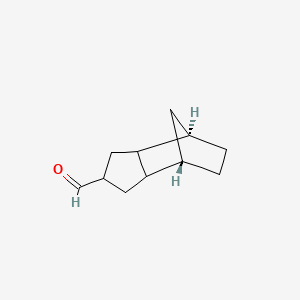
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)



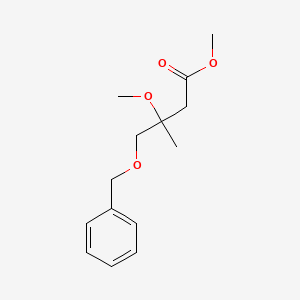
![4-bromo-6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B13835972.png)
![1-[(1E)-1,2-Difluoroethenyl]-4-fluorobenzene](/img/structure/B13835974.png)
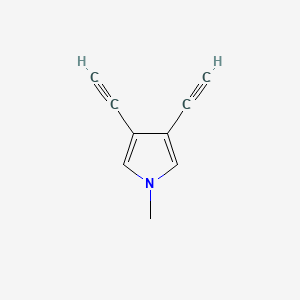
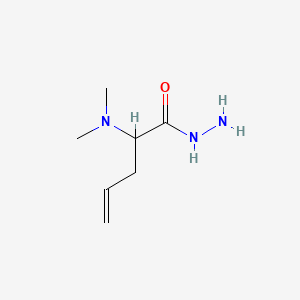
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
